3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol
Description
Properties
Molecular Formula |
C10H16F3NO |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
3-amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)9(15)6-2-1-3-7(9)5-8(14)4-6/h6-8,15H,1-5,14H2 |
InChI Key |
XKQDOKGQFYNQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2(C(F)(F)F)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis generally involves constructing the bicyclo[3.3.1]nonane skeleton followed by selective functionalization at the 3- and 9-positions. A representative synthetic sequence adapted from related bicyclo[3.3.1]nonane derivatives includes:
- Formation of a bicyclic ketone intermediate
- Introduction of the trifluoromethyl group at the 9-position
- Conversion of the ketone to the corresponding 9-ol (hydroxyl group)
- Introduction of the amino group at the 3-position via reduction or substitution reactions
Key Reaction Steps and Conditions
Organocatalytic Cascade Synthesis
An alternative modern approach involves organocatalytic cascade reactions that enable efficient construction of bicyclo[3.3.1]nonan-9-one skeletons, which can be further functionalized to the target amino alcohol. This method uses:
- Cyclohexanones as starting materials
- (E)-2-(3-Arylallylidene)-1H-indene-1,3(2H)-diones as Michael acceptors
- Organocatalysts to initiate cascade 1,6-addition and ring closure
This approach is advantageous for its mild conditions, stereoselectivity, and ability to introduce diverse substituents.
Detailed Preparation Protocol (Adapted from Literature)
Synthesis of Nitro-Substituted Intermediate
- Starting material: Norcamphor (bicyclo[3.3.1]nonan-9-one)
- Step 1: React norcamphor with nitromethane in refluxing benzene to yield β-nitro alcohol.
- Step 2: Allow spontaneous dehydration to form α,β-unsaturated nitro compound.
- Step 3: Generate carbanion by deprotonation of tert-butyl acetate with lithium diisopropylamide (LDA) at −78 °C.
- Step 4: Add α,β-unsaturated nitro compound to carbanion solution for Michael addition.
- Step 5: Acidic cleavage of tert-butyl group with trifluoroacetic acid in dichloromethane.
- Step 6: Catalytic hydrogenolysis using Pd(OH)2 under hydrogen atmosphere to reduce nitro to amino group.
Introduction of Trifluoromethyl Group
- The trifluoromethyl group at the 9-position is introduced either by direct electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted ketone precursors.
- The hydroxyl group at the 9-position is typically formed by reduction of the ketone or via nucleophilic addition to the ketone carbonyl.
Research Findings on Reaction Optimization
Purification and Characterization
- Purification: Silica gel column chromatography using hexane/ethyl acetate gradient is standard for isolating the amino alcohol product.
- Characterization:
- X-ray crystallography confirms bicyclic structure and stereochemistry.
- NMR spectroscopy (1H, 13C, NOESY) elucidates ring conformation and substituent positions.
- Mass spectrometry confirms molecular weight and trifluoromethyl incorporation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Henry Reaction + Michael Addition + Hydrogenolysis | Norcamphor, CH3NO2, LDA, TFA, Pd(OH)2, H2 | Well-established, high selectivity for amino group | Multi-step, requires low temperature control |
| Organocatalytic Cascade | Cyclohexanones, arylallylidene diones, organocatalysts | Efficient, stereoselective, mild conditions | Requires specific catalysts, substrate scope |
| Electrophilic Trifluoromethylation | CF3 reagents, ketone intermediates | Direct CF3 introduction, versatile | Reagent cost, possible side reactions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: 3-Amino-9-(trifluoromethyl)bicyclo[33
Biology:
Biochemical studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems and to investigate the interactions of bicyclic structures with biological targets.
Medicine:
Drug development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material science: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic structure can provide rigidity and stability.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Other Groups
9-(Trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol ()
- Structure: Features a CF₃ group at position 9, similar to the target compound, but replaces the 3-amino group with a 3-oxa-7-aza moiety.
- Key Differences: The oxygen and nitrogen heteroatoms in the 3-oxa-7-aza system may alter hydrogen-bonding capacity and metabolic stability compared to the amino group. The CF₃ group enhances lipophilicity and resistance to oxidative metabolism, a property shared with the target compound.
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine ()
- Structure: Contains a methyl group at position 9 and an amino group at position 3.
- Stereochemical variations (endo/exo isomers) are noted, which can significantly impact biological activity .
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol ()
- Structure : Substitutes position 9 with an isopropyl group and position 3 with a phenyl-hydroxyl group.
- The hydroxyl group at position 3 may increase polarity compared to the amino group.
Physicochemical Properties
*Estimated based on similar bicyclic compounds.
Biological Activity
3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol is a bicyclic compound with the potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16F3NO
- Molecular Weight : 223.24 g/mol
- CAS Number : 1251925-06-0
The trifluoromethyl group contributes to the compound's lipophilicity and may enhance its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of various proteins involved in cellular signaling pathways.
Potential Mechanisms Include:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Antioxidant Activity : The presence of the trifluoromethyl group could enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Research indicates that bicyclic compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of bicyclo[3.3.1]nonane have been shown to possess cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonane derivative | MCF-7 (Breast) | 15 | |
| Bicyclo[3.3.1]nonane derivative | HeLa (Cervical) | 20 |
Neuroprotective Effects
Studies have also suggested that compounds with similar structures may provide neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation . This raises the possibility that this compound could be explored for treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group while maintaining the bicyclic framework . Its derivatives are also being studied for enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
